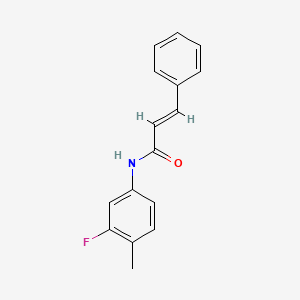

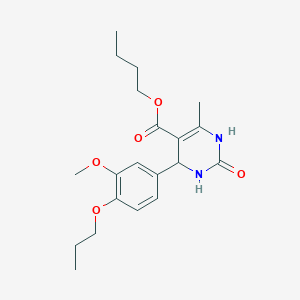

![molecular formula C19H15ClN2O3 B5200530 N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating fluid and electrolyte transport across epithelial surfaces, including those in the lungs, pancreas, and intestine. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal ion transport.

Mechanism of Action

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening. This results in a decrease in chloride ion transport across epithelial surfaces, which can have therapeutic benefits in diseases such as CF. N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to be a highly selective inhibitor of CFTR, with little or no effect on other ion channels or transporters.

Biochemical and Physiological Effects

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effect on CFTR-mediated chloride transport, N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to reduce mucus viscosity and enhance bacterial clearance in the airways of CF patients. It has also been shown to improve intestinal ion transport and reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of CFTR, with little or no effect on other ion channels or transporters. It is also relatively stable and easy to use in laboratory experiments. However, there are some limitations to the use of N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in research. It can be expensive to purchase, and its effects may vary depending on the cell type and experimental conditions used. In addition, N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide may not be suitable for all types of experiments, and alternative inhibitors or methods may be required.

Future Directions

There are many potential future directions for research on N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide and its use in the treatment of CF and other diseases. One area of focus is the development of more potent and selective CFTR inhibitors that can be used in combination with other therapies to improve clinical outcomes. Another area of interest is the use of N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide as a tool to study the structure and function of CFTR and other ion channels. Finally, there is a need for more research on the long-term safety and efficacy of N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in animal models and humans.

Synthesis Methods

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide can be synthesized using a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with 4-aminophenol to form 4-(3-chloro-4-methylbenzoyl)amino phenol. This intermediate is then reacted with furfurylamine to produce the final product, N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide. The synthesis of N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in a variety of epithelial cell types, including airway, intestinal, and pancreatic cells. N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide has also been used to investigate the role of CFTR in other physiological processes, such as mucus secretion, bicarbonate secretion, and ion transport in sweat glands.

properties

IUPAC Name |

N-[4-[(3-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-12-4-5-13(11-16(12)20)18(23)21-14-6-8-15(9-7-14)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYZDLQPYUZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)

![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)

![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)

![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)

![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)

![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)